molecular formula C14H20N2O5S B11178089 Ethyl {[4-(diethylsulfamoyl)phenyl]amino}(oxo)acetate

Ethyl {[4-(diethylsulfamoyl)phenyl]amino}(oxo)acetate

Cat. No.: B11178089
M. Wt: 328.39 g/mol
InChI Key: WONKAOHJIYTYOX-UHFFFAOYSA-N
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Description

    Ethyl {[4-(diethylsulfamoyl)phenyl]amino}(oxo)acetate: is a complex organic compound with a unique structure. It combines an ethyl ester group, an aromatic phenyl ring, and a sulfonamide moiety.

  • The compound’s systematic name reflects its constituents:

      Ethyl: Refers to the ethyl group (CH₃CH₂-).

      [4-(diethylsulfamoyl)phenyl]amino: Describes the aromatic phenyl ring substituted with a diethylsulfamoyl group (-SO₂NEt₂) at the 4-position.

      (oxo)acetate: Indicates the presence of an acetyl group (CH₃C(O)-) attached to the nitrogen atom of the sulfonamide group.

  • This compound has applications in various fields due to its intriguing structure.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activity (e.g., enzyme inhibition, receptor binding).

      Medicine: Explored for drug development due to its unique structure.

      Industry: Employed in the synthesis of specialty chemicals.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • It may interact with enzymes, receptors, or cellular pathways due to its diverse functional groups.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C14H20N2O5S

    Molecular Weight

    328.39 g/mol

    IUPAC Name

    ethyl 2-[4-(diethylsulfamoyl)anilino]-2-oxoacetate

    InChI

    InChI=1S/C14H20N2O5S/c1-4-16(5-2)22(19,20)12-9-7-11(8-10-12)15-13(17)14(18)21-6-3/h7-10H,4-6H2,1-3H3,(H,15,17)

    InChI Key

    WONKAOHJIYTYOX-UHFFFAOYSA-N

    Canonical SMILES

    CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)OCC

    Origin of Product

    United States

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